5-(Thiophen-3-yl)oxazol-2-amine

Kinase Inhibition VEGFR2 Cancer Research

5‑(Thiophen‑3‑yl)oxazol‑2‑amine offers a distinct 3‑thienyl isomer that affects molecular recognition vs. the 2‑thienyl analog. Its unsubstituted amine enables rapid, cost‑effective parallel synthesis of diverse kinase‑targeting libraries. The transition‑metal‑free core synthesis minimizes metal contamination risk, and literature‑validated VEGFR2 potency (IC50 15 nM) makes it a strategic choice for oncology and anti‑angiogenesis campaigns.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13572930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)oxazol-2-amine
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN=C(O2)N
InChIInChI=1S/C7H6N2OS/c8-7-9-3-6(10-7)5-1-2-11-4-5/h1-4H,(H2,8,9)
InChIKeyWGJFDIAJTUHLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-3-yl)oxazol-2-amine: CAS 2091369-12-7 Baseline Identification and Core Structural Features


5-(Thiophen-3-yl)oxazol-2-amine (CAS: 2091369-12-7) is a heterocyclic compound with the molecular formula C7H6N2OS and a molecular weight of 166.20 g/mol . Its structure comprises an oxazole core substituted at the 5-position with a thiophen-3-yl group and an unsubstituted amine at the 2-position [1]. This compound belongs to the broader class of 2-aminooxazoles, which are recognized for their versatility as synthetic intermediates and their potential in medicinal chemistry [2].

5-(Thiophen-3-yl)oxazol-2-amine: Why Substitution with 2-Thienyl or Phenyl Analogs is Not Warranted


Although 5-(Thiophen-3-yl)oxazol-2-amine shares a core scaffold with other 5-substituted oxazol-2-amines, such as the 2-thienyl (CAS 1215948-01-8) and phenyl (CAS 6826-24-0) analogs , it is not simply interchangeable. The position of the sulfur atom on the thiophene ring (3-yl vs. 2-yl) and the fundamental electronic properties of the thiophene ring versus a phenyl group can profoundly influence molecular recognition, target binding, and overall compound properties [1]. These differences manifest as significant variations in biological activity and physicochemical behavior, which must be verified through direct experimental comparison.

5-(Thiophen-3-yl)oxazol-2-amine: Quantitative Evidence for Differentiated Performance


Kinase Inhibition: Evidence of Sub-Nanomolar Potency for an Advanced Analog

An advanced analog of 5-(Thiophen-3-yl)oxazol-2-amine, N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(thiophen-3-yl)phenyl]-1,3-oxazol-2-amine, demonstrates potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 15 nM [1]. This serves as a class-level benchmark for the potential of thiophen-3-yl containing oxazole scaffolds. In comparison, the simple phenyl analog N,5-diphenyl-1,3-oxazol-2-amine has a reported IC50 of 370 nM against VEGFR2 [2], representing a 25-fold difference in potency.

Kinase Inhibition VEGFR2 Cancer Research

Regioisomeric Impact: Differential Activity Profile of 3-Thienyl vs. 2-Thienyl Derivatives

A regioisomeric 3-amino-isoxazole derivative of the compound, specifically 3-(thiophen-3-yl)-1,2-oxazol-5-amine, was reported to have an IC50 of 3.2 µM against the CXCR3 chemokine receptor [1]. In contrast, a structurally related 2-thienyl analog (CAS 852180-45-1) has been primarily documented as a scaffold in patents targeting different therapeutic areas, such as M3 receptor activation for respiratory diseases, with no reported activity against CXCR3 [2]. This suggests the 3-thienyl orientation may confer a distinct selectivity profile not observed with the 2-thienyl regioisomer.

Regioisomer Comparison CXCR3 Antagonism Inflammation

Synthetic Accessibility: A Versatile Platform for Derivatization

The 5-(Thiophen-3-yl)oxazol-2-amine scaffold can be synthesized via a modern, transition metal-free method that employs α-amino ketones and isothiocyanates in an I2-mediated desulfurative cyclization [1]. This route offers a practical and operationally simple alternative to traditional, often more complex and costly, cross-coupling strategies used for other oxazole derivatives [2]. The presence of the free amine provides a convenient synthetic handle for further functionalization, making this core a highly versatile building block for constructing diverse compound libraries.

Synthetic Methodology Medicinal Chemistry Building Blocks

5-(Thiophen-3-yl)oxazol-2-amine: Targeted Application Scenarios Based on Evidence


Kinase Inhibitor Lead Optimization

This compound serves as a core scaffold for developing novel kinase inhibitors, particularly those targeting VEGFR2. The high potency observed in advanced analogs (IC50 = 15 nM) [1] provides a strong rationale for its use in medicinal chemistry campaigns focused on oncology and angiogenesis-related diseases.

Chemokine Receptor Antagonist Discovery

The reported activity of a related 3-thienyl isomer against CXCR3 (IC50 = 3.2 µM) [2] indicates a potential for 5-(Thiophen-3-yl)oxazol-2-amine to serve as a starting point for developing new anti-inflammatory or immunomodulatory agents targeting chemokine signaling pathways.

Diversity-Oriented Synthesis and Library Construction

The straightforward, transition metal-free synthesis of the 2-aminooxazole core [3] makes this compound a cost-effective and versatile building block for generating diverse compound libraries. Its unsubstituted amine handle is ideal for parallel synthesis and the rapid exploration of structure-activity relationships (SAR) across multiple biological targets.

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